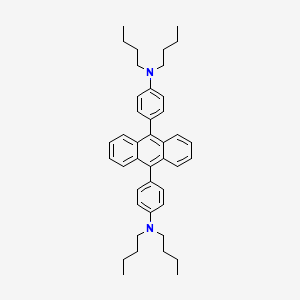
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)
説明
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of anthracene derivatives and is commonly referred to as ADBA. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes.
科学的研究の応用
ADBA has been extensively studied for its potential applications in scientific research. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes. ADBA has been used as a fluorescent probe for studying protein-ligand interactions, DNA binding, and enzyme activity. ADBA has also been used as a fluorescent probe for studying membrane fluidity and lipid-protein interactions.
作用機序
The mechanism of action of ADBA is not fully understood. ADBA is a highly fluorescent molecule that has been shown to interact with a variety of biological molecules. ADBA has been shown to bind to DNA and RNA, and the fluorescence of ADBA is sensitive to the conformation of DNA and RNA. ADBA has also been shown to interact with proteins, and the fluorescence of ADBA is sensitive to the conformation of proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADBA are not fully understood. ADBA has been shown to be non-toxic to cells at low concentrations. ADBA has been used as a fluorescent probe for studying a variety of biological processes, but its effects on these processes are not fully understood.
実験室実験の利点と制限
ADBA has several advantages for lab experiments. ADBA is a highly fluorescent molecule that can be used as a probe for studying a variety of biological processes. ADBA is easy to synthesize and purify, and it is relatively inexpensive. ADBA has several limitations for lab experiments. ADBA is sensitive to pH and temperature, and its fluorescence can be quenched by certain molecules. ADBA is also sensitive to photobleaching, which limits its use in long-term experiments.
将来の方向性
There are several future directions for research on ADBA. One direction is to study the interaction of ADBA with specific proteins and nucleic acids. Another direction is to develop new fluorescent probes based on the structure of ADBA. A third direction is to study the effects of ADBA on living cells and organisms. Overall, ADBA is a promising molecule for scientific research, and further studies are needed to fully understand its potential applications.
特性
IUPAC Name |
N,N-dibutyl-4-[10-[4-(dibutylamino)phenyl]anthracen-9-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N2/c1-5-9-29-43(30-10-6-2)35-25-21-33(22-26-35)41-37-17-13-15-19-39(37)42(40-20-16-14-18-38(40)41)34-23-27-36(28-24-34)44(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKOPOGRSEUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635028 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
CAS RN |
194295-85-7 | |
| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



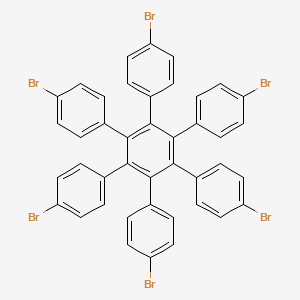
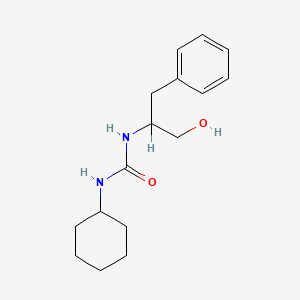
![[4-(Chlorosulfonyl)phenyl]methyl acetate](/img/structure/B3049021.png)
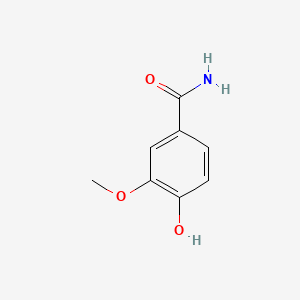
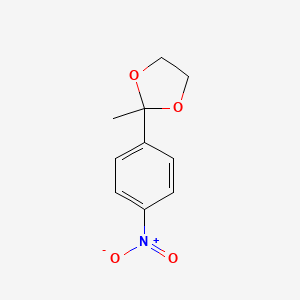
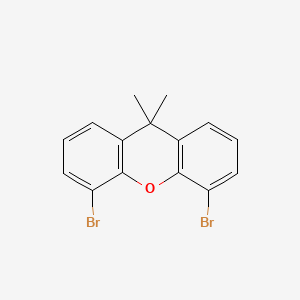
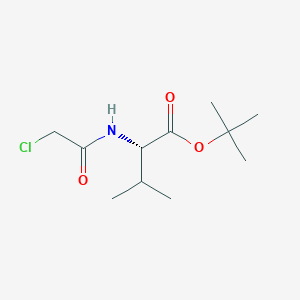
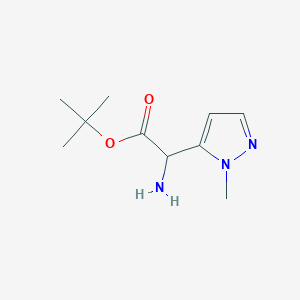
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)
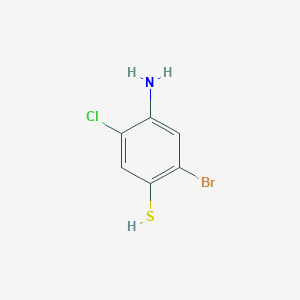
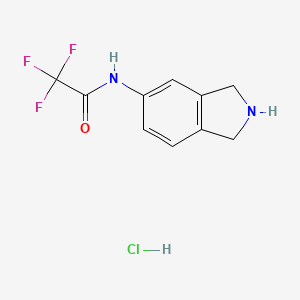

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B3049039.png)
![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)